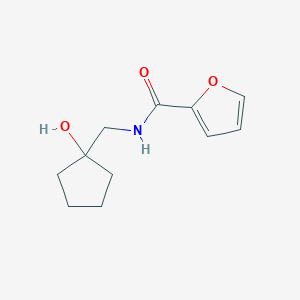

N-((1-hydroxycyclopentyl)methyl)furan-2-carboxamide

Description

N-((1-hydroxycyclopentyl)methyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Properties

IUPAC Name |

N-[(1-hydroxycyclopentyl)methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c13-10(9-4-3-7-15-9)12-8-11(14)5-1-2-6-11/h3-4,7,14H,1-2,5-6,8H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJJKZNIFFBLPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C2=CC=CO2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-((1-hydroxycyclopentyl)methyl)furan-2-carboxamide involves several steps. One common synthetic route includes the reaction of furan-2-carboxylic acid with (1-hydroxycyclopentyl)methylamine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as toluene . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of advanced catalytic systems and continuous flow reactors .

Chemical Reactions Analysis

N-((1-hydroxycyclopentyl)methyl)furan-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-((1-hydroxycyclopentyl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. It is known to bind to microtubules, stabilizing them and preventing their depolymerization. This action leads to the inhibition of cell division, making it a potential anticancer agent . Additionally, it may interact with other cellular pathways, contributing to its anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

N-((1-hydroxycyclopentyl)methyl)furan-2-carboxamide can be compared with other furan derivatives such as:

N-[(1-hydroxycyclopentyl)methyl]-1-benzofuran-2-carboxamide: This compound has a similar structure but includes a benzofuran ring, which may result in different biological activities.

Furan-2-carboxamide derivatives: These compounds share the furan-2-carboxamide core but differ in their substituents, leading to variations in their pharmacological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development .

Biological Activity

N-((1-hydroxycyclopentyl)methyl)furan-2-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of furan derivatives, which are known for their diverse biological activities. The compound features a furan ring substituted with a carboxamide group and a cyclopentyl moiety, contributing to its unique pharmacological profile.

Chemical Reactions

The compound can undergo various chemical reactions:

- Oxidation : Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.

- Reduction : Reduction can yield alcohols or amines using lithium aluminum hydride.

- Substitution : Nucleophilic substitutions can occur at the furan or carboxamide groups, allowing for further functionalization .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of furan have shown promising activity against various cancer cell lines. A study demonstrated that certain furan derivatives had low IC50 values against cancer cells, indicating potent growth inhibition .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 35 | ACHN | 2.74 |

| 35 | HCT15 | 2.37 |

| 35 | MM231 | 2.20 |

| 35 | NUGC-3 | 2.48 |

| 35 | NCI-H23 | 5.86 |

| 35 | PC-3 | 2.68 |

These findings suggest that this compound could potentially exhibit similar anticancer effects due to structural similarities.

Anti-inflammatory Properties

Furan derivatives have also been investigated for their anti-inflammatory activities. Some studies have reported that compounds containing the furan moiety act as selective COX-2 inhibitors, which are crucial in managing inflammation . In an inflammatory rat model, certain furan derivatives demonstrated significant anti-inflammatory effects comparable to established drugs like rofecoxib.

The biological activity of this compound may be attributed to its interaction with various molecular targets:

- Purinergic Signaling : Compounds in this class may modulate purinergic receptors, influencing immune responses and inflammation .

- Androgen Receptor Modulation : Similar compounds have shown potential in inhibiting the proliferation of prostate cancer cells by antagonizing androgen receptors .

Study on Anticancer Efficacy

In a recent study published in Frontiers in Pharmacology, researchers evaluated the anticancer efficacy of several furan-based compounds, including derivatives similar to this compound. The study found that these compounds effectively inhibited cancer cell proliferation and induced apoptosis through various pathways, including NF-kB signaling .

Anti-inflammatory Assessment

Another investigation focused on the anti-inflammatory properties of furan derivatives in a carrageenan-induced inflammation model. The results indicated that these compounds significantly reduced swelling and pain, suggesting their potential as therapeutic agents in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.